

Application Notes and Protocols for Recombinant Barbourin Expression and Purification

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Compound of Interest

Compound Name: *barbourin*

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These application notes provide a comprehensive protocol for the expression and purification of recombinant **barbourin**, a potent and specific inhibitor of the platelet integrin receptor GPIIb-IIIa.[1][2] **Barbourin**'s unique Lys-Gly-Asp (KGD) sequence, as opposed to the more common Arg-Gly-Asp (RGD) motif, confers its high specificity, making it a valuable tool for research and a potential therapeutic agent in the prevention of thrombosis.[1][2]

This document details the expression of recombinant **barbourin** in the methylotrophic yeast *Pichia pastoris*, a highly effective system for producing secreted, post-translationally modified proteins.[3][4][5] A detailed protocol for purification using affinity chromatography is provided, followed by a functional assay to determine the inhibitory activity of the purified protein on platelet aggregation.

Summary of Quantitative Data

The following table summarizes key quantitative parameters associated with the expression and activity of recombinant **barbourin**.

| Parameter | Value | Reference |
|---|---|-----------|
| Expression System | Pichia pastoris | [6] |
| Vector | pPIC9K | [4] |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | [7] |
| Inhibitory Activity (IC ₅₀) | ~10-20 fold higher than barbourin-albumin fusion for human platelet aggregation | [8] |

Experimental Protocols

Cloning of the Barbourin Gene into the pPIC9K Expression Vector

This protocol describes the cloning of a synthetic, codon-optimized **barbourin** gene into the Pichia pastoris expression vector pPIC9K, which allows for secreted expression under the control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter.[9]

Methodology:

- **Gene Synthesis and Codon Optimization:** Synthesize the gene encoding the **barbourin** amino acid sequence. Codon-optimize the sequence for expression in Pichia pastoris. Incorporate restriction sites (e.g., EcoRI and NotI) at the 5' and 3' ends, respectively, for subsequent cloning. Add a C-terminal hexahistidine (6xHis) tag sequence immediately before the stop codon to facilitate purification.
- **Vector and Insert Preparation:** Digest the pPIC9K vector and the synthetic **barbourin** gene with EcoRI and NotI restriction enzymes. Purify the digested vector and insert fragments using a gel purification kit.
- **Ligation:** Ligate the purified **barbourin** insert into the linearized pPIC9K vector using T4 DNA ligase.

- Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g., DH5 α) for plasmid amplification.
- Selection and Plasmid Purification: Plate the transformed E. coli on LB agar plates containing ampicillin (100 μ g/mL) and select for resistant colonies. Inoculate a single colony into LB broth with ampicillin and grow overnight. Purify the pPIC9K-**barbourin** plasmid DNA using a plasmid miniprep kit.
- Sequence Verification: Verify the sequence of the inserted **barbourin** gene by Sanger sequencing to ensure it is in-frame with the α -factor secretion signal and that the 6xHis tag is correctly positioned.

Expression of Recombinant Barbourin in Pichia pastoris

This protocol details the transformation of the pPIC9K-**barbourin** vector into Pichia pastoris and the subsequent induction of recombinant protein expression.

Methodology:

- Linearization of the Expression Vector: Linearize the pPIC9K-**barbourin** plasmid with a restriction enzyme that cuts within the AOX1 region (e.g., SacI) to promote homologous recombination into the Pichia genome.[\[10\]](#)
- Transformation of Pichia pastoris: Prepare competent Pichia pastoris cells (e.g., strain GS115) and transform them with the linearized pPIC9K-**barbourin** plasmid via electroporation.[\[3\]](#)
- Selection of Transformants: Plate the transformed cells on Minimal Dextrose (MD) plates and incubate at 30°C for 2-4 days to select for histidine prototrophs (His⁺).
- Screening for High-Expressing Clones:
 - Inoculate several individual His⁺ colonies into 25 mL of Buffered Glycerol-complex Medium (BMGY) in 250 mL baffled flasks.
 - Grow at 30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.[\[11\]](#)

- Harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes.
- Resuspend the cell pellet in 100 mL of Buffered Methanol-complex Medium (BMMY) to an OD₆₀₀ of 1.0 to induce expression.
- Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
- Collect 1 mL aliquots of the culture at 24, 48, 72, and 96 hours post-induction. Separate the supernatant and cell pellet by centrifugation.
- Analyze the supernatant fractions by SDS-PAGE and Western blot (using an anti-His tag antibody) to identify the clone with the highest level of secreted **barbourin**.
- Large-Scale Expression:
 - Inoculate a 10 mL BMGY starter culture with the highest-expressing clone and grow overnight at 30°C.
 - Use the starter culture to inoculate 1 L of BMGY in a 2 L baffled flask and grow to an OD₆₀₀ of 2-6.
 - Induce expression by pelleting the cells and resuspending them in 1 L of BMMY.
 - Maintain induction by adding methanol to 0.5% every 24 hours for 72-96 hours.
 - Harvest the culture supernatant by centrifugation at 3,000 x g for 10 minutes. The supernatant contains the secreted recombinant **barbourin**.

Purification of Recombinant Barbourin

This protocol describes the purification of the His-tagged recombinant **barbourin** from the *Pichia pastoris* culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).^[7]

Methodology:

- Preparation of the Supernatant: Clarify the culture supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C, followed by filtration through a 0.45 µm filter to remove any remaining cells and debris.

- **Equilibration of the IMAC Column:** Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- **Binding of **Barbourin**:** Load the clarified supernatant onto the equilibrated Ni-NTA column.
- **Washing:** Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- **Elution:** Elute the bound recombinant **barbourin** from the column with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
- **Analysis of Purity:** Analyze the eluted fractions for purity by SDS-PAGE. Pool the fractions containing pure recombinant **barbourin**.
- **Buffer Exchange:** If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
- **Quantification and Storage:** Determine the final protein concentration using a BCA protein assay. Aliquot the purified protein and store at -80°C.

Barbourin Activity Assay: Platelet Aggregation Inhibition

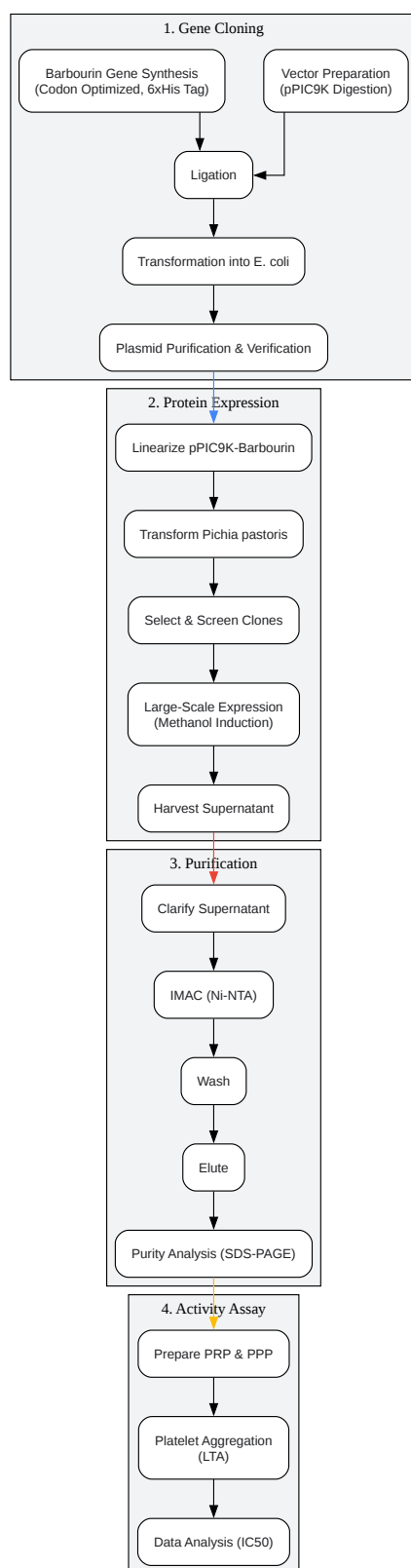
This protocol outlines the procedure to assess the biological activity of the purified recombinant **barbourin** by measuring its ability to inhibit agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- **Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):**
 - Collect whole human blood into tubes containing 3.2% sodium citrate.
 - Prepare PRP by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[\[13\]](#)

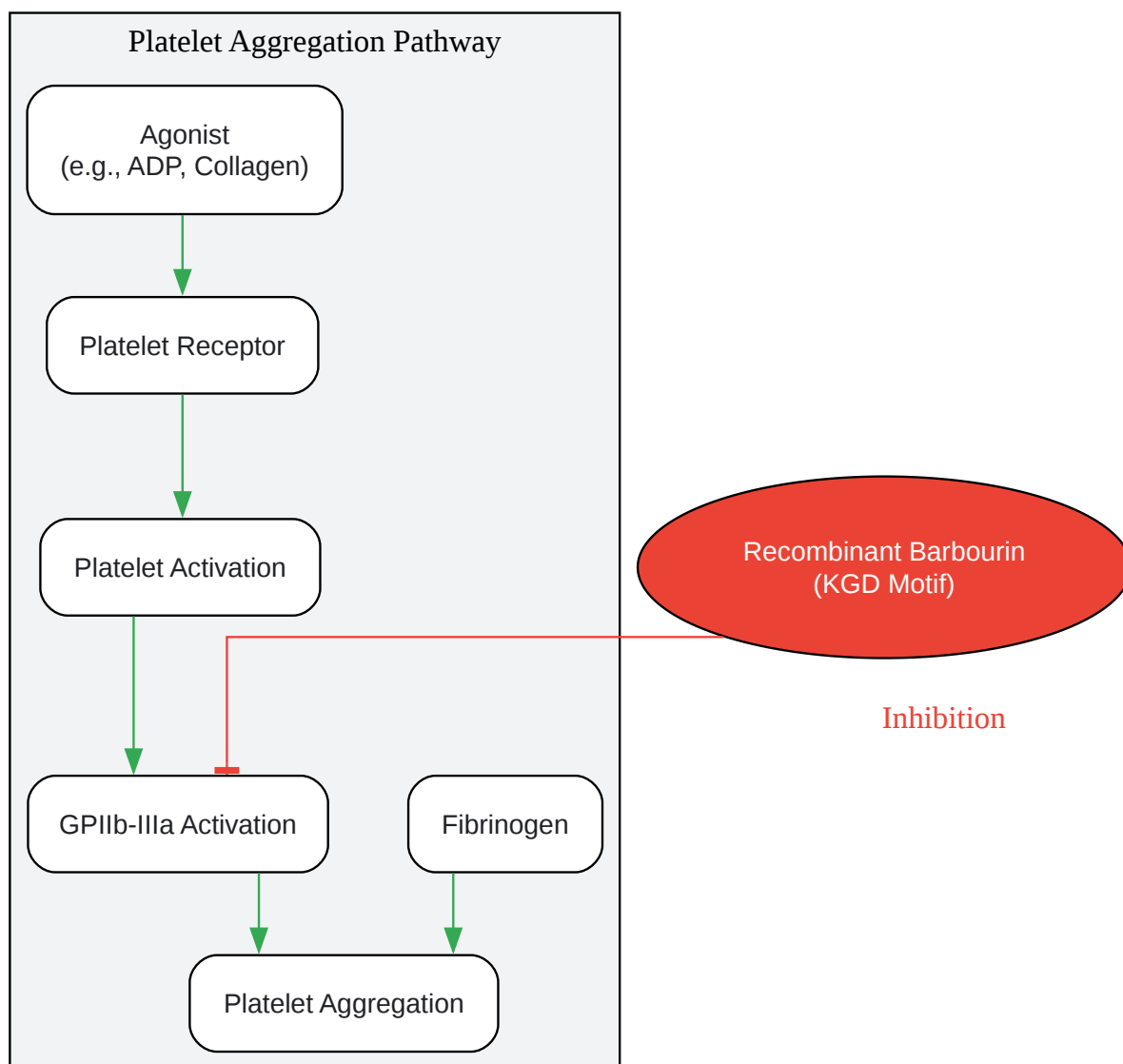
- Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5×10^8 platelets/mL using autologous PPP.
- LTA Assay Procedure:
 - Turn on the platelet aggregometer and allow it to warm to 37°C.
 - Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
 - Pipette 450 μ L of adjusted PRP into a cuvette with a stir bar.
 - Add 50 μ L of various concentrations of purified recombinant **barbourin** (or vehicle control) to the PRP and pre-incubate for 5 minutes at 37°C.
 - Initiate platelet aggregation by adding a platelet agonist such as ADP (10 μ M final concentration).
 - Record the change in light transmission for 5-10 minutes.
- Data Analysis:
 - Determine the maximum percentage of aggregation for each **barbourin** concentration.
 - Calculate the percentage of inhibition relative to the vehicle control.
 - Plot the percentage of inhibition against the **barbourin** concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations



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Caption: Experimental workflow for recombinant **barbourin** production.



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Caption: **Barbourin**'s mechanism of platelet aggregation inhibition.

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